Triacetin-d9

Mass Spectrometry LC-MS/MS Isotope Dilution

Quantitative LC-MS/MS of triacetin in polymers, foods, or plasma requires an internal standard that perfectly mimics the analyte without isotopic crosstalk. Non-deuterated or partially labeled analogs (e.g., Triacetin-d5) cause matrix effect mismatch and inaccurate quantification. Triacetin-d9 eliminates these issues. - +9 Da mass shift vs. analyte - ≥98 atom % D, ≥98% chemical purity - Solid powder for precise gravimetric dosing - Validated for food simulant migration studies (3% acetic acid, 10-50% EtOH) and glioma metabolic tracing

Molecular Formula C9H14O6
Molecular Weight 227.26 g/mol
Cat. No. B12397043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriacetin-d9
Molecular FormulaC9H14O6
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(=O)OCC(COC(=O)C)OC(=O)C
InChIInChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3/i1D3,2D3,3D3
InChIKeyURAYPUMNDPQOKB-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triacetin-d9 Overview


Triacetin-d9 (Glyceryl triacetate-d9; 1,2,3-triacetoxypropane-d9) is a stable isotope-labeled analog of triacetin in which nine hydrogen atoms are replaced by deuterium (2H) . With a molecular formula of C9H5D9O6 and molecular weight of 227.26 g/mol, the compound is primarily supplied as a neat liquid or solid for use as an internal standard (IS) in quantitative mass spectrometry workflows . The unlabeled parent compound (CAS 102-76-1) is the triester of glycerol and acetic acid, widely employed as a plasticizer, humectant, solvent, and excipient across pharmaceutical, food, and industrial applications .

Type Deuterated internal standard
Deuteration Complete acetyl deuteration
Primary workflow Isotope dilution LC-MS/MS

Why Triacetin-d9 Is Essential for LC-MS/MS


Substituting Triacetin-d9 with non-deuterated triacetin or partially deuterated analogs (e.g., Triacetin-d5) fundamentally compromises the accuracy of quantitative LC-MS/MS analysis due to matrix effects and isotopic interference. Non-deuterated triacetin cannot function as an internal standard in isotope dilution mass spectrometry because it fails to provide the distinct mass shift required for selective detection of the analyte versus the IS [1]. Even deuterated alternatives with fewer labels (e.g., Triacetin-d5 with a mass difference of +5 Da) may exhibit partial retention time shifts relative to the analyte, reducing co-elution fidelity and matrix effect compensation compared to the larger +9 Da shift of Triacetin-d9 . Furthermore, the distinct isotopic purity of Triacetin-d9 (typically ≥98 atom % D) directly affects the limit of detection and quantitation accuracy; lower isotopic enrichment in alternative products introduces cross-talk between the IS and analyte channels that cannot be corrected for in post-acquisition processing .

Non-deuterated triacetin lacks the mass shift required for internal standard function in isotope dilution MS.

Lower-labeled analogs (e.g., Triacetin-d5) may exhibit retention time deviation and reduced co-elution fidelity.

Lower isotopic purity introduces cross-talk between IS and analyte channels, compromising LLOQ reliability.

Comparative Evidence for Triacetin-d9 Procurement


Mass Shift Advantage vs. Triacetin-d5

Triacetin-d9 provides a mass shift of +9 Da relative to unlabeled triacetin, compared to only +5 Da for Triacetin-d5 . The larger mass shift reduces the risk of isotopic overlap between the analyte and internal standard channels, particularly in high-resolution mass spectrometry where natural isotopic abundance contributions may otherwise confound quantification [1]. Additionally, the +9 Da shift minimizes retention time deviation during reversed-phase LC separation—a known limitation of deuterated internal standards—improving co-elution fidelity and matrix effect compensation relative to lower-labeled alternatives [1].

Mass shift vs. d5
Head-to-head
+9 Da
vs.
+5 Da

Larger mass separation reduces isotopic crosstalk

Retention time deviation minimized with higher shift

Mass Spectrometry LC-MS/MS Isotope Dilution

Isotopic Purity for Reduced Cross-Talk

Commercial Triacetin-d9 is supplied with a minimum isotopic purity of 98 atom % deuterium, as documented by CDN and Fisher Scientific specifications . This high enrichment ensures that ≤2% of the internal standard signal contributes to the unlabeled analyte channel, preserving the lower limit of quantification (LLOQ) and assay linearity. By contrast, products with isotopic purity <98% atom D introduce higher cross-talk, necessitating correction factors that degrade precision and increase method development complexity .

Isotopic purity
Specification review
≥98 atom % D

High enrichment preserves LLOQ and linearity

Supplier-certified specification

Isotopic Purity Method Validation Quantitative Bioanalysis

Chemical Purity for Method Validation

Triacetin-d9 is supplied with a minimum chemical purity of 98%, as certified by multiple reputable vendors including Fisher Scientific/CDN and BOC Sciences . This high purity reduces the risk of interfering peaks from related impurities (e.g., monoacetin, diacetin, or residual glycerol) that may otherwise co-elute with the analyte or internal standard, compromising peak integration and quantification accuracy .

Chemical purity
Specification review
≥98% (by CP)

High purity minimizes interfering peaks

Certified by vendors

Chemical Purity Analytical Standard QC Release

Molecular Formula and Deuteration Pattern

Triacetin-d9 possesses a molecular formula of C9H5D9O6, representing complete deuteration at all nine hydrogen positions on the three acetyl methyl groups . In contrast, Triacetin-d5 has the formula C9H9D5O6, reflecting only partial deuteration . The fully deuterated methyl groups of Triacetin-d9 eliminate any residual proton NMR signal from the acetyl moiety, which is advantageous for 1H-NMR-based metabolic tracing and for ensuring no contribution to the proton signal of unlabeled analytes in hyphenated LC-NMR/MS workflows .

Deuteration pattern
Head-to-head
C9H5D9O6
vs.
C9H9D5O6

Complete acetyl deuteration eliminates residual ¹H-NMR signal

Full vs. partial deuteration

Molecular Formula Isotope Labeling Product Identity

Stability and Handling vs. Parent Compound

Triacetin-d9 is stable as a powder when stored at -20°C for up to 3 years, at 4°C for 2 years, and at room temperature for short-term shipping and handling . This contrasts with the parent compound triacetin, which is a liquid at room temperature and may undergo hydrolysis over extended storage. The solid physical state of Triacetin-d9 (as supplied by multiple vendors) facilitates precise weighing and formulation compared to the liquid parent compound, reducing volumetric errors during stock solution preparation .

Stability vs. parent
Reported
Solid, stable -20°C 3 yr
vs.
Liquid, hydrolysis-prone

Solid format supports improved handling precision

Defined stability window from vendor

Storage Stability Shipping Conditions Product Handling

Triacetin-d9 Application Scenarios


Plasticizer Migration from Food Contact Materials

In studies of triacetin migration from starch acetate films or polymer packaging into food simulants, Triacetin-d9 serves as the optimal internal standard for LC-MS/MS quantification. The +9 Da mass shift and ≥98% isotopic purity enable accurate compensation for matrix effects from complex food simulants (e.g., distilled water, 3% acetic acid, 10-50% ethanol), ensuring method precision and compliance with regulatory migration limits. The compound's chemical purity (≥98%) minimizes interfering peaks that could otherwise be mistaken for plasticizer migration products .

Metabolic Tracing in Glioma Research

Triacetin-d9 supports metabolic tracing studies investigating acetate bioavailability in glioma cells, where the parent compound triacetin has demonstrated induction of growth arrest and apoptosis . The fully deuterated acetyl groups (C9H5D9O6) enable unambiguous tracking of acetate incorporation into downstream metabolites via GC-MS or LC-MS, with the +9 Da mass shift providing clear separation from endogenous unlabeled acetate pools .

Pharmaceutical Excipient QC and Method Validation

For pharmaceutical manufacturers and QC laboratories quantifying triacetin as a humectant, plasticizer, or solvent in drug formulations, Triacetin-d9 is the preferred internal standard for method validation and routine release testing. The ≥98% chemical purity and ≥98 atom % D isotopic purity ensure robust method performance parameters (accuracy, precision, linearity) as required by ICH Q2(R1) and USP <621> guidelines, while the solid powder formulation facilitates precise gravimetric preparation of calibration standards .

Industrial Solvent and Fuel Additive Monitoring

In environmental or industrial hygiene monitoring of triacetin as a fuel antiknock additive or solvent, Triacetin-d9 provides a chemically identical but isotopically distinct internal standard for GC-MS or LC-MS quantification. The compound's stability as a solid powder and its defined storage conditions support long-term method consistency across multiple sampling campaigns and laboratory sites, while the +9 Da mass shift ensures unambiguous detection even in high-background industrial matrices.

Application
Selection Property
Validation Focus
Plasticizer migration studies
Isotopic purity for matrix-effect compensation
Method accuracy in food simulant matrices
Metabolic tracing in glioma cells
Complete acetyl deuteration for unambiguous tracking
Acetate incorporation into downstream metabolites
Excipient method validation
High isotopic and chemical purity
Accuracy and precision for QC release testing
Industrial hygiene monitoring
Solid powder stability for long-term campaigns
Method consistency across sampling sites

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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